

Application Note and Protocol: Tissue Extraction for Aminoadipic Acid-d3 Measurement

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Compound of Interest

Compound Name: Aminoadipic acid-d3

Cat. No.: B15144041

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Introduction

Aminoadipic acid (AAA) is an intermediate in the metabolism of lysine and has been identified as a potential biomarker for several pathological conditions, including diabetes and metabolic disorders.[1] Accurate quantification of AAA in tissue samples is crucial for understanding its role in disease and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as **aminoadipic acid-d3** (AAA-d3), is essential for precise and accurate quantification by mass spectrometry, as it corrects for analyte loss during sample preparation and analysis.[2]

This document provides a detailed protocol for the extraction of aminoadipic acid from tissue samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), using **aminoadipic acid-d3** as an internal standard.

Data Presentation

The following table summarizes the reported concentrations of α -aminoadipic acid in various tissues. These values can serve as a reference for expected physiological concentrations.

Tissue	Species	Concentration (µM)	Reference
Brain (Cortex)	Human	18.7 ± 2.4	[3]
Brain (Striatum)	Human	18.0 ± 1.7	[3]
Brain (Forebrain)	Mouse	8.3 ± 1.9	[3]
Various Brain Areas	Rat	5 - 30	[3]
Peripheral Organs	Rat	8 - 40	[3]
Malignant Prostate Tissue	Human	Higher than non-malignant	[1]
Insoluble Skin Collagen	Human	Increases with age	[1]

Experimental Protocols

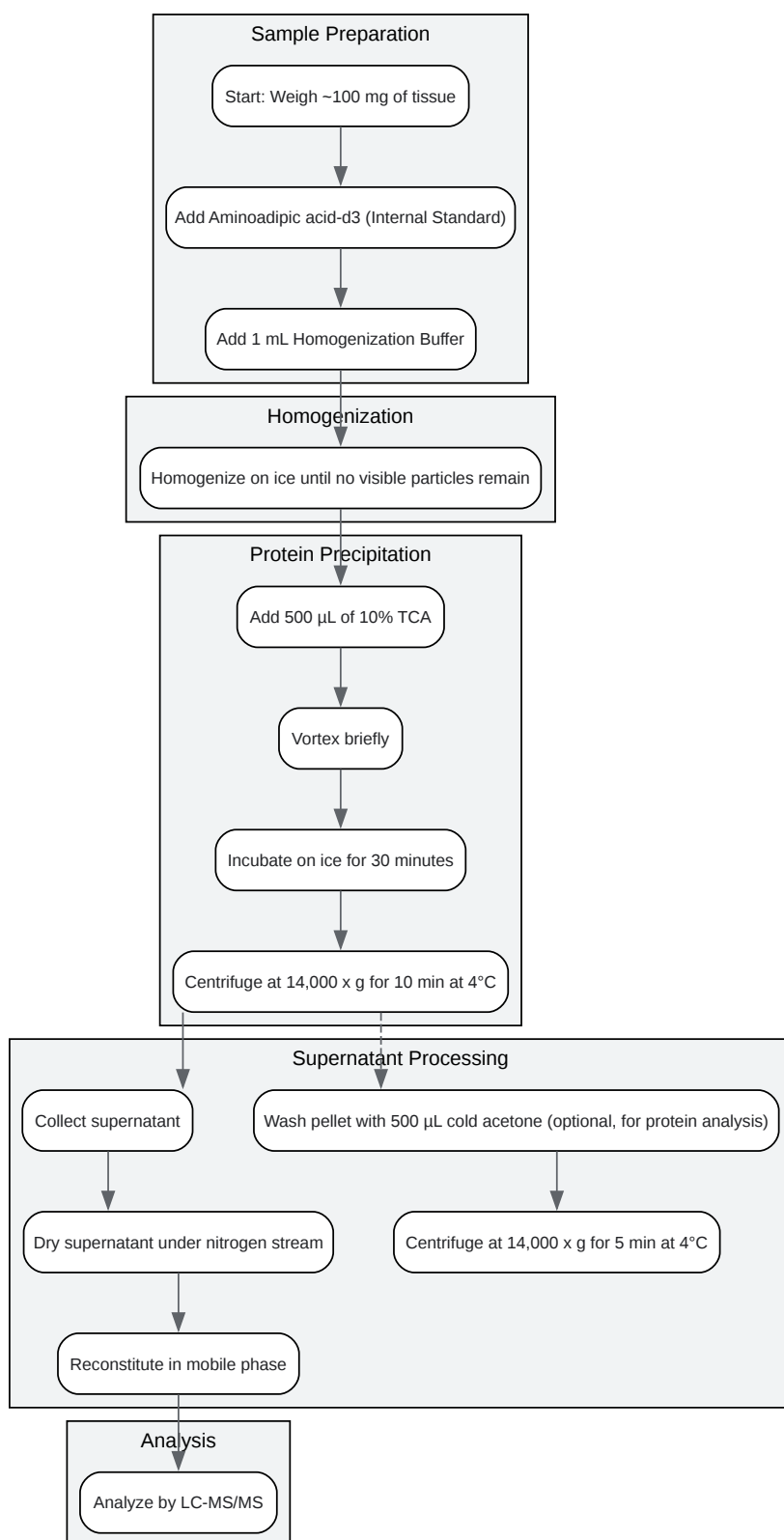
This protocol is designed for the extraction of aminoadipic acid from approximately 100 mg of tissue. All procedures should be performed on ice to minimize enzymatic activity and degradation of the analyte.

Materials and Reagents

- Tissue Sample: Fresh or frozen tissue (~100 mg)
- Internal Standard (IS): **Aminoadipic acid-d3** (AAA-d3) solution (concentration to be optimized based on the analytical method)
- Homogenization Buffer: 10 mM Tris, 1 mM EDTA, pH 7.4
- Protein Precipitation Reagent: 10% (w/v) Trichloroacetic acid (TCA) in water, stored at 4°C
- Wash Solution: Cold acetone, stored at -20°C
- Reconstitution Solution: Mobile phase used for LC-MS analysis (e.g., 0.1% formic acid in water)

- Equipment:
 - Homogenizer (e.g., bead beater, ultrasonic homogenizer, or Dounce homogenizer)
 - Microcentrifuge
 - Vortex mixer
 - Pipettes and tips
 - 1.5 mL microcentrifuge tubes

Experimental Workflow Diagram



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Caption: Workflow for tissue extraction of Aminoadipic acid.

Step-by-Step Protocol

- Sample Preparation:

1. Weigh approximately 100 mg of frozen or fresh tissue and place it in a 1.5 mL microcentrifuge tube.
2. Add a known amount of the **aminoadipic acid-d3** internal standard solution to the tissue. The optimal amount should be determined based on the expected endogenous levels of AAA and the sensitivity of the mass spectrometer.
3. Add 1 mL of ice-cold homogenization buffer (10 mM Tris, 1 mM EDTA, pH 7.4) to the tube.

- Homogenization:

1. Homogenize the tissue on ice. The choice of homogenization method may depend on the tissue type.[\[4\]](#)[\[5\]](#)
 - Mechanical Homogenizer (Bead Beater): Add homogenization beads and process according to the manufacturer's instructions.
 - Ultrasonic Homogenizer: Use short bursts of sonication on ice to prevent overheating.
 - Dounce Homogenizer: Manually homogenize with several strokes until the tissue is fully disrupted.

- Protein Precipitation:

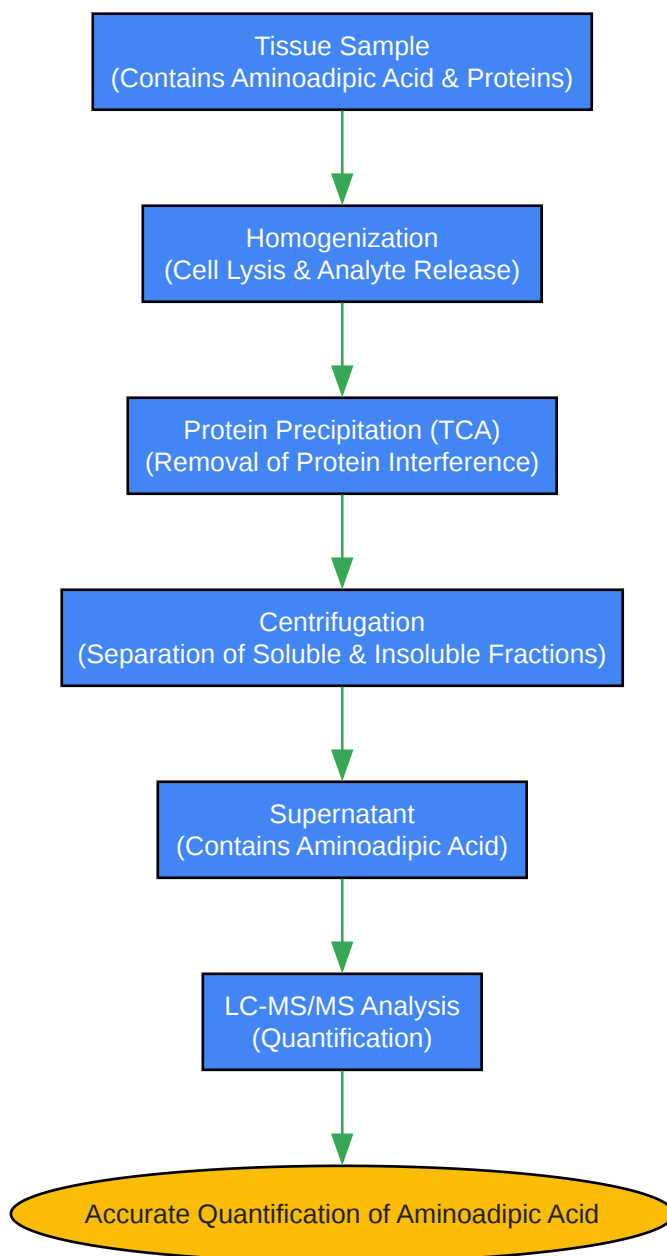
1. Add 500 μ L of ice-cold 10% TCA solution to the homogenate.[\[6\]](#)[\[7\]](#)
2. Vortex the tube briefly to ensure thorough mixing.
3. Incubate the sample on ice for 30 minutes to allow for complete protein precipitation.[\[7\]](#)
4. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[\[6\]](#)

- Supernatant Processing:

1. Carefully collect the supernatant, which contains the aminoadipic acid, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
 2. (Optional) The protein pellet can be washed with cold acetone for subsequent protein quantification or other analyses.[\[6\]](#)
 3. Dry the supernatant under a gentle stream of nitrogen gas.
 4. Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for your LC-MS analysis. Vortex briefly to ensure the analyte is fully dissolved.
- Analysis:
 1. Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulate matter.
 2. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the experimental steps and the desired outcome.



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Caption: Logical flow from tissue sample to accurate quantification.

Conclusion

This protocol provides a robust and reliable method for the extraction of amino adipic acid from tissue samples for quantitative analysis by LC-MS. The use of **amino adipic acid-d3** as an internal standard ensures high accuracy and precision. This method is suitable for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.

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